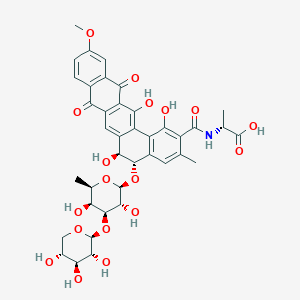

hyalodendroside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

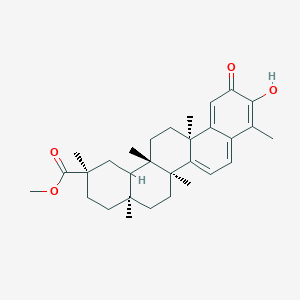

hyalodendroside A is a natural product found in Walteria and Hyalodendron with data available.

Scientific Research Applications

Hyaluronic Acid and Related Compounds

Hyaluronic acid, closely related to hyalodendroside A, is a natural linear polysaccharide with wide applications in bioengineering and biomedicine. Its properties vary with molecular weight, influencing its use in areas like skin cosmetics, joint fluid prostheses, polymeric scaffolds, and wound dressings. The therapeutic effects of hyaluronic acid-based preparations are directly linked to the biopolymer's molecular weight (Snetkov et al., 2020).

Antifungal Properties

Hyalodendrosides A and B, derived from a lignicolous hyphomycete, Hyalodendron species, have shown antifungal activity. These triterpenoid glycosides, including hyalodendroside A, exhibit moderate antifungal effects against certain clinically relevant fungi (Bills et al., 2000).

Biomedical and Tissue Engineering Applications

Hyaluronic acid, structurally related to hyalodendroside A, plays significant roles in ophthalmology, articular pathologies, cutaneous repair, skin remodeling, vascular prosthesis, and cancer therapy. Its properties have prompted interest from pharmaceutical companies for producing derivatives with enhanced therapeutic properties (Abatangelo et al., 2020).

Role in Wound Healing

The application of hyaluronic acid, a compound related to hyalodendroside A, in wound healing is notable. It facilitates tissue engineering, improves epidermal engraftment, and accelerates the conversion of chronic wounds into acute wounds, demonstrating its potential in medical fields like orthopedics and cosmetic surgery (Price et al., 2005).

properties

Product Name |

hyalodendroside A |

|---|---|

Molecular Formula |

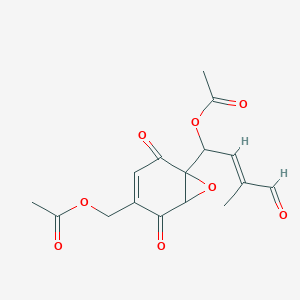

C38H58O12 |

Molecular Weight |

706.9 g/mol |

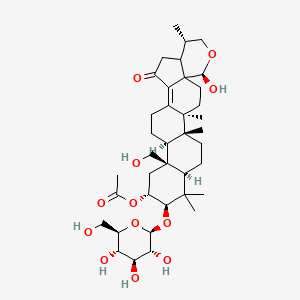

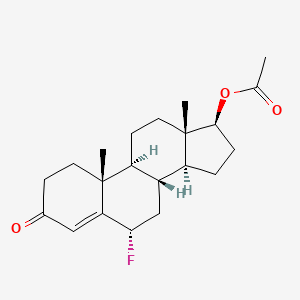

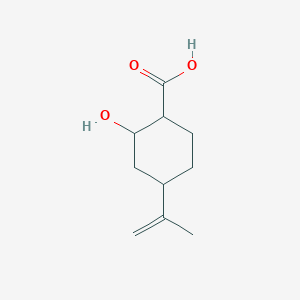

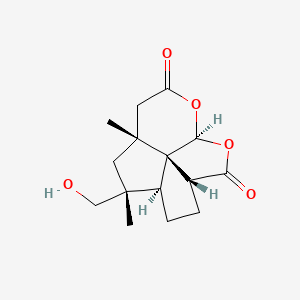

IUPAC Name |

[(1S,2R,5R,7R,8R,10S,11S,19S,22R)-22-hydroxy-10-(hydroxymethyl)-1,2,6,6,19-pentamethyl-16-oxo-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-21-oxahexacyclo[12.11.0.02,11.05,10.015,23.018,23]pentacos-14-en-8-yl] acetate |

InChI |

InChI=1S/C38H58O12/c1-18-16-47-33(46)38-12-11-35(5)20(27(38)22(42)13-21(18)38)7-8-26-36(35,6)10-9-25-34(3,4)31(23(48-19(2)41)14-37(25,26)17-40)50-32-30(45)29(44)28(43)24(15-39)49-32/h18,21,23-26,28-33,39-40,43-46H,7-17H2,1-6H3/t18-,21?,23-,24-,25+,26+,28-,29+,30-,31+,32+,33-,35-,36-,37-,38?/m1/s1 |

InChI Key |

VQSOJBKVEUZDMN-PNLZZUDLSA-N |

Isomeric SMILES |

C[C@@H]1CO[C@H](C23C1CC(=O)C2=C4CC[C@H]5[C@]([C@@]4(CC3)C)(CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)OC(=O)C)CO)C)O |

Canonical SMILES |

CC1COC(C23C1CC(=O)C2=C4CCC5C(C4(CC3)C)(CCC6C5(CC(C(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)OC(=O)C)CO)C)O |

synonyms |

hyalodendroside A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide](/img/structure/B1250830.png)

![N-Ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B1250834.png)

![(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B1250835.png)